molecular formula C19H28N2O B7187200 N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-phenylbutanamide

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-phenylbutanamide

Cat. No.: B7187200
M. Wt: 300.4 g/mol
InChI Key: JROAROUZHHVTNL-UHFFFAOYSA-N
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Description

N-(9-methyl-9-azabicyclo[331]nonan-3-yl)-2-phenylbutanamide is a complex organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-3-18(14-8-5-4-6-9-14)19(22)20-15-12-16-10-7-11-17(13-15)21(16)2/h4-6,8-9,15-18H,3,7,10-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROAROUZHHVTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2CC3CCCC(C2)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-phenylbutanamide typically involves multiple steps, starting with the preparation of the bicyclic amine precursor. This precursor is then reacted with a phenylbutanoyl chloride derivative under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-phenylbutanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-phenylbutanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It modulates the activity of these receptors, leading to changes in neuronal signaling pathways. This modulation is crucial for its potential therapeutic effects in treating neurological conditions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide
  • 9-Azabicyclo[3.3.1]nonane N-oxyl
  • (9s)-N-methyl-3-azabicyclo[3.3.1]nonan-9-yl (cyclopentyl) (hydroxy) (2-thienyl)acetate hydrochloride

Uniqueness

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-phenylbutanamide stands out due to its specific bicyclic structure, which imparts unique chemical properties and biological activities. Its ability to interact with neurotransmitter receptors distinguishes it from other similar compounds, making it a valuable candidate for further research and development .

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